![molecular formula C9H9N3O B2668661 (NE)-N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methylidene]hydroxylamine CAS No. 2387395-55-1](/img/structure/B2668661.png)
(NE)-N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methylidene]hydroxylamine
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Overview
Description
Imidazopyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .
Synthesis Analysis
The synthesis of this moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry . Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed for the synthesis of this scaffold .Chemical Reactions Analysis
The synthesis of imidazopyridine involves various chemical reactions such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination .Scientific Research Applications
Synthesis and Characterization of Novel Compounds
The synthesis and characterization of novel compounds using (NE)-N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methylidene]hydroxylamine and related derivatives have been widely explored in scientific research. For example, studies have demonstrated the selective formation of hydroxy-functionalized bicyclic imidazoles via tandem reactions, highlighting a novel one-pot catalytic synthesis of bicyclic imidazole derivatives (Bäuerlein et al., 2009). Additionally, the reaction of tobacco mosaic virus ribonucleic acid with hydroxylamine has been investigated, revealing insights into the reaction mechanism with nucleosides and nucleotides, and suggesting potential applications in the study of infectious nucleic acids (Schuster, 1961).
Fluorescent Property Analysis
Research into the fluorescent properties of 3-hydroxymethyl imidazo[1,2-a]pyridines and pyrimidines has shown these compounds to be effective as organic fluorophores. They have been investigated for potential applications as biomarkers and photochemical sensors, with studies indicating that the hydroxymethyl group may enhance fluorescence intensity in certain derivatives (Velázquez-Olvera et al., 2012).
Exploration of Catalytic Processes
Efficient methods for the preparation of 6-aminoimidazo[1,2-a]pyridine derivatives have been developed using palladium- or copper-catalyzed methodologies. These processes offer convenient routes to synthesize novel derivatives, expanding the toolkit available for chemical synthesis and potential pharmaceutical applications (Enguehard et al., 2003).
Antimicrobial Activity Screening
The synthesis and biological evaluation of various derivatives, including pyrido[1,2-a]pyrimidine and isoxazoline, have been conducted to screen for antimicrobial activity. These studies have characterized compounds using spectral techniques, contributing to the search for new antimicrobial agents (Merja et al., 2004).
Investigation of Metabolic Activation
The metabolic activation of N-hydroxy arylamines and N-hydroxy heterocyclic amines by human sulfotransferase(s) has been examined, offering insights into the bioactivation mechanisms of carcinogenic compounds. This research is crucial for understanding the role of metabolic activation in carcinogenesis and individual susceptibility to environmental and dietary carcinogens (Chou et al., 1995).
Future Directions
properties
IUPAC Name |
(NE)-N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-7-2-3-9-11-8(4-10-13)6-12(9)5-7/h2-6,13H,1H3/b10-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQZKXCRRGJVOM-ONNFQVAWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN2C=C(N=C2C=C1)/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(NE)-N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methylidene]hydroxylamine |
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